REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[N:5]=1)=[N+:2]=[N-:3].N(C1C=CC=C(F)N=1)=[N+]=[N-].N(C1C=CC=C(C(F)(F)F)N=1)=[N+]=[N-].N(C1C=NC=C(C(F)(F)F)C=1)=[N+]=[N-].N(C1C([Cl:56])=C(Cl)N=C(Cl)C=1Cl)=[N+]=[N-]>>[N:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:56])[N:5]=1)=[N+:2]=[N-:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=NC(=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=NC(=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=NC(=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C=1C=NC=C(C1)C(F)(F)F
|
Name
|
4-azido-2,3,5,6-tetrachloropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=C(C(=NC(=C1Cl)Cl)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The following were prepared analogously
|
Name
|
|
Type
|
|
Smiles
|
N(=[N+]=[N-])C1=NC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |